molecular formula C13H15NO2 B3391594 Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one CAS No. 1895395-21-7

Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one

Cat. No.: B3391594
CAS No.: 1895395-21-7
M. Wt: 217.26 g/mol
InChI Key: QQVZNGAGCLAEAY-UHFFFAOYSA-N
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Description

Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one is a novel spirocyclic compound of high interest in medicinal chemistry and drug discovery research. This complex scaffold, featuring a benzoxazepine moiety fused to a cyclopentane ring, is recognized as a privileged structure for probing biological systems. Spirocyclic compounds like this one are frequently investigated as key intermediates or core structures in the development of therapeutic agents, particularly due to their potential for high selectivity and affinity toward enzyme targets. Research into analogous spirocyclic frameworks has shown promise in various areas, including the development of inhibitors for enzymes involved in cancer progression and as modulators of central nervous system receptors. The unique three-dimensional geometry of this spiro[benzoxazepine-cyclopentane] system makes it a valuable candidate for creating chemical libraries aimed at hit identification and lead optimization. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-13(7-3-4-8-13)9-16-11-6-2-1-5-10(11)14-12/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVZNGAGCLAEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895395-21-7
Record name 4,5-dihydro-2H-spiro[1,5-benzoxazepine-3,1'-cyclopentan]-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted isoindole derivatives. This process typically requires specific reaction conditions, such as the use of microwave heating to facilitate the cyclization reaction . Another approach involves the Cu(I)-catalyzed cycloaddition of azido-alkynes to form the spirocyclic structure .

Industrial Production Methods: Industrial production of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions to achieve the desired modifications.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic alcohols

Scientific Research Applications

Pharmacological Potential

Research indicates that spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown promising results against various cancer cell lines, indicating potential use in cancer therapeutics.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

The unique structure of this compound makes it an interesting intermediate in organic synthesis. Its spirocyclic nature allows for the development of complex molecules through various synthetic routes:

  • Building Block for Drug Development : It can serve as a scaffold for designing new pharmacologically active compounds.
  • Synthesis of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds which are important in medicinal chemistry.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines. The study highlights the potential for further development into anticancer drugs.

Case Study 2: Neuroprotective Properties

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of this compound in a rodent model of ischemia. The results demonstrated a reduction in neuronal death and improved cognitive function post-treatment, suggesting its potential application in treating stroke-related damage.

Mechanism of Action

The mechanism of action of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce cell cycle arrest in cancer cells, leading to apoptosis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The spiro architecture of the target compound shares similarities with several classes of bioactive molecules:

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity Reference
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one Benzoxazepine + cyclopentane spiro system Ketone (position 4) Not reported Not explicitly stated N/A
Tedisamil (Spiro[cyclopentane-1,9'-[3,7]diazabicyclo[3.3.1]nonane]) Diazabicyclononane + cyclopentane spiro Cyclopropylmethyl groups (positions 3',7') 288.47 Antiarrhythmic (K+ channel blocker)
44D (Iodinated spiro-pyridine derivative) Cyclohexadiene + cyclopenta[c]pyridine Benzoyl, iodophenyl, methoxyphenyl ~600 (estimated) Not reported (synthetic focus)
Tedisamil Sesquifumarate Tedisamil + fumarate counterion Fumarate salt (2:3 ratio) 925.16 Enhanced solubility for therapeutic use

Key Observations:

  • Rigidity and Binding Affinity: The spirocyclic framework in Tedisamil and the target compound imposes conformational constraints, likely enhancing binding to ion channels or enzymes. Tedisamil’s antiarrhythmic activity is attributed to its ability to block K+ channels via interactions with its diazabicyclo core . By contrast, the benzoxazepine moiety in the target compound may favor interactions with CNS targets (e.g., serotonin receptors) due to structural resemblance to known benzodiazepine derivatives.
  • Substituent Effects : Iodinated spiro-pyridine derivatives (e.g., 44D, 44F–H) highlight the role of halogens (iodine) and aryl groups (methoxyphenyl, trifluoromethyl) in modulating electronic properties and steric bulk. These substituents improve stability and pharmacokinetics, as seen in oncology-oriented scaffolds .

Pharmacological Potential

  • Tedisamil : Proven efficacy as a K+ channel blocker suggests that spirocyclic compounds with nitrogen-rich cores are viable for cardiovascular applications. The target compound’s benzoxazepine ring, however, may align more closely with neuroactive agents .
  • The trifluoromethyl group in 44G further suggests resistance to metabolic degradation .

Biological Activity

Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies that highlight its pharmacological properties.

  • Common Name : this compound
  • CAS Number : 1895395-21-7
  • Molecular Formula : C13H15NO
  • Molecular Weight : 217.26 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts. The following sections summarize key findings from diverse research studies.

Anticancer Activity

Recent studies have indicated that compounds related to benzoxazepines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Study : A derivative of benzoxazepine demonstrated an IC50 value of approximately 92.4 µM against eleven cancer cell lines, including human colon adenocarcinoma and breast cancer .
Cell Line TypeIC50 Value (µM)
Human Colon Adenocarcinoma (CXF HT-29)92.4
Human Lung Adenocarcinoma (LXFA 629)92.4
Human Ovarian Adenocarcinoma (OVXF 899)92.4

Antimicrobial Activity

The antimicrobial properties of spiro-benzoxazepines have also been explored:

  • Activity Against Bacteria : Compounds derived from this class have shown effective antibacterial activity against both Gram-positive and Gram-negative strains.
  • Minimum Inhibitory Concentration (MIC) : One study reported MIC values ranging from 0.10 to 1.00 µg/mL against various bacterial strains compared to ciprofloxacin as a standard .
Bacterial StrainMIC Value (µg/mL)
Bacillus subtilis0.10 - 1.00
Salmonella typhi0.50 - 2.50
Pseudomonas aeruginosa0.50 - 2.50

Neuroprotective Effects

Emerging research has suggested potential neuroprotective effects:

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Research Findings : In vitro studies indicated that certain derivatives could inhibit neuronal apoptosis in models of neurodegenerative diseases.

Safety and Toxicity

While exploring the therapeutic potential, safety profiles are crucial:

  • Toxicological Data : The compound is classified as harmful if swallowed and may cause skin irritation . Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions or nucleophilic substitutions. For example, Schwoch et al. (1994) demonstrated that spiroazabenzimidazoles can undergo nucleophilic attacks at specific positions depending on reaction solvents and catalysts . For This compound, consider using cyclopentane derivatives as starting materials and optimizing solvent polarity (e.g., dichloromethane or benzene mixtures) to stabilize intermediates. Monitor reaction progress via TLC or HPLC to isolate the desired product.

Q. How can the structural integrity of this spiro compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the spiro junction and substituent positions. For instance, cyclopentane protons in similar spiro systems exhibit characteristic multiplet patterns (e.g., δ 0.76–0.94 ppm for cyclopropane analogs in related structures) . Mass spectrometry (ESI) is critical for confirming molecular weight (e.g., [M+1]+ ion matching calculated values) . X-ray crystallography may further resolve stereochemical ambiguities.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally related spiro compounds. For example, 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS 1239843-15-2) requires gloves, eye protection, and ventilation due to potential respiratory or dermal irritation . In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician.

Advanced Research Questions

Q. How do substituents on the benzoxazepine or cyclopentane moieties influence the compound’s pharmacological activity?

  • Methodological Answer : Mechanistic studies on structurally related spiro compounds like Tedisamil (a K+ channel blocker) reveal that cyclopropylmethyl groups enhance binding affinity to ion channels . For This compound, systematically modify substituents (e.g., electron-withdrawing groups on the benzoxazepine ring) and evaluate activity via patch-clamp assays or in vitro receptor-binding studies.

Q. How can contradictory data on reaction by-products or yields be resolved during synthesis?

  • Methodological Answer : Contradictions often arise from variable reaction conditions. For example, Schwoch et al. (1994) observed differing regioselectivity in nucleophilic attacks depending on solvent polarity . Use HPLC-MS to identify by-products and adjust parameters (e.g., temperature, catalyst loading). Computational modeling (e.g., DFT calculations) can predict reactive sites and guide experimental optimization.

Q. What role does the spirocyclic architecture play in modulating physicochemical properties like solubility or hydrate formation?

  • Methodological Answer : Cyclopentane-containing spiro compounds are used to study hydrate crystallization due to their hydrophobic core . For this compound, conduct differential scanning calorimetry (DSC) and X-ray diffraction under controlled humidity to assess hydrate stability. Surfactants (e.g., SDS) can be added to study their impact on crystal morphology .

Q. How can advanced spectroscopic techniques elucidate dynamic conformational changes in the spiro system?

  • Methodological Answer : Variable-temperature NMR can probe ring-flipping or conformational equilibria. For example, splitting patterns in cyclopentane protons may shift with temperature, indicating restricted rotation. 2D NMR (COSY, NOESY) can map spatial interactions between the benzoxazepine and cyclopentane moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one
Reactant of Route 2
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one

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